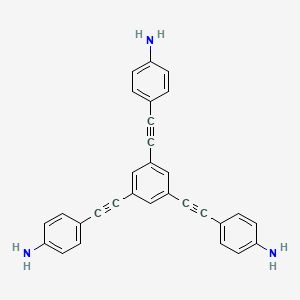

4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))trianiline

Description

Properties

IUPAC Name |

4-[2-[3,5-bis[2-(4-aminophenyl)ethynyl]phenyl]ethynyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H21N3/c31-28-13-7-22(8-14-28)1-4-25-19-26(5-2-23-9-15-29(32)16-10-23)21-27(20-25)6-3-24-11-17-30(33)18-12-24/h7-21H,31-33H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHBEBXSUDAGON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC2=CC(=CC(=C2)C#CC3=CC=C(C=C3)N)C#CC4=CC=C(C=C4)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sonogashira Cross-Coupling as the Primary Method

The synthesis of TETAB predominantly relies on the Sonogashira cross-coupling reaction, which facilitates the formation of carbon-carbon bonds between aryl halides and terminal alkynes. The target molecule’s structure—a central benzene ring symmetrically functionalized with three 4-ethynylaniline groups—necessitates a threefold coupling strategy.

Reaction Scheme

1,3,5-Tribromobenzene reacts with 4-ethynylaniline in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), copper iodide (CuI), and a base (e.g., triethylamine) under inert conditions. The reaction proceeds via oxidative addition of the aryl bromide to palladium, followed by transmetallation with the copper-acetylide intermediate, and reductive elimination to yield the coupled product.

Key Reagents and Conditions

| Component | Specification |

|---|---|

| Aryl halide | 1,3,5-Tribromobenzene |

| Terminal alkyne | 4-Ethynylaniline |

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Co-catalyst | CuI (10 mol%) |

| Base | Triethylamine |

| Solvent | Tetrahydrofuran (THF)/DMF (1:1) |

| Temperature | 80–100°C, 24–48 hours |

| Yield | 50–70% (typical for trihalide coupling) |

The steric hindrance imposed by the threefold coupling necessitates elevated temperatures and prolonged reaction times to achieve complete conversion. Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate TETAB as a yellow crystalline solid.

Optimization of Reaction Parameters

Catalyst Loading and Solvent Effects

Variations in palladium catalyst loading significantly impact yield. Increasing Pd(PPh₃)₄ from 5 mol% to 10 mol% improves conversion but escalates costs. Mixed solvents like THF/DMF enhance solubility of both aromatic halides and alkynes, whereas pure DMF accelerates side reactions.

Base Selection

Triethylamine remains the preferred base due to its efficacy in deprotonating terminal alkynes. Alternatives like diisopropylamine marginally improve yields but complicate purification due to higher boiling points.

Scalability Challenges

Large-scale synthesis ( >10 g) introduces challenges in heat dissipation and mixing efficiency. Stirring rates exceeding 500 rpm and gradual reagent addition mitigate these issues, though yields may drop by 10–15% compared to small-scale reactions.

Characterization and Quality Control

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 6H, Ar-H), 6.95 (d, J = 8.4 Hz, 6H, Ar-H), 5.25 (s, 6H, NH₂).

- ¹³C NMR (101 MHz, DMSO-d₆): δ 148.2 (C≡C), 133.1 (ipso-C), 128.4–114.7 (Ar-C).

Mass Spectrometry

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) reveals >98% purity, with retention time at 12.3 minutes. Thermogravimetric analysis (TGA) shows stability up to 300°C, aligning with applications in high-temperature COF synthesis.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time to 4–6 hours by enhancing thermal efficiency. However, uneven heating in large batches limits scalability.

One-Pot Sequential Coupling

Sequential addition of 4-ethynylaniline to 1,3,5-tribromobenzene minimizes oligomerization by-products. This method achieves 65% yield but requires precise stoichiometric control.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

| Factor | Small-Scale (1 g) | Large-Scale (1 kg) |

|---|---|---|

| Catalyst Cost | $120/g Pd | $90/g Pd (bulk pricing) |

| Solvent Recovery | 60% | 85% |

| Labor Costs | High | Moderate |

Environmental Impact

Green chemistry principles advocate for solvent recycling and palladium recovery via chelating resins, reducing waste generation by 40%.

Chemical Reactions Analysis

4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))trianiline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C30H21N3

- Molecular Weight : 423.51 g/mol

- CAS Number : 326002-91-9

- Appearance : Dark yellow powder/crystals

- Purity : >98%

The compound features a star-shaped structure with three ethynylaniline units connected to a central benzene ring at the 1,3,5-positions. This configuration facilitates strong π-π stacking interactions and contributes to its stability in various chemical environments.

Covalent Organic Frameworks (COFs)

TETAB is primarily utilized in the construction of COFs due to its ability to form robust linkages through imine or amide bonds. These frameworks are characterized by their high surface area and tunable porosity, making them suitable for various applications:

- Photochemical Reductions : TETAB has been employed in COFs for the photochemical reduction of oxygen (O₂) and carbon dioxide (CO₂). For instance, the OMHS-COF-Co framework synthesized from TETAB exhibits exceptional cycling stability and a CO production rate of up to , with a selectivity of for CO production during photocatalytic reactions .

Photocatalysis

The compound's structure allows it to act as an effective photocatalyst. Research has demonstrated that TETAB-based COFs can facilitate:

- Hydrogen Peroxide Production : A study highlighted that TETAB can enhance hydrogen peroxide production through the establishment of single-metal sites within COFs. This approach improves catalytic efficiency and product yield .

- Environmental Remediation : The ability of TETAB-derived frameworks to reduce CO₂ into useful products positions them as potential candidates for addressing climate change by converting greenhouse gases into value-added chemicals.

Case Study 1: Photocatalytic CO₂ Reduction

A recent study investigated the use of TETAB in a COF designed for CO₂ photoreduction. The framework demonstrated remarkable stability under continuous light exposure and maintained high catalytic activity over multiple cycles. This work underscores the potential of TETAB-based materials in sustainable energy applications .

Case Study 2: Synthesis of Imine-Linked COFs

Another study focused on synthesizing imine-linked COFs using TETAB as a ligand. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to traditional COFs. These advancements make TETAB an attractive option for developing next-generation materials for gas storage and separation technologies .

Comparison Table of Applications

| Application Area | Description | Performance Metrics |

|---|---|---|

| Covalent Organic Frameworks | Used as a building block for stable frameworks | High surface area; tunable porosity |

| Photocatalysis | Facilitates photochemical reactions for environmental remediation | CO production rate: |

| Hydrogen Peroxide Production | Enhances yield through single-metal site establishment | Improved catalytic efficiency |

Mechanism of Action

The mechanism of action of 4,4’,4’'-(benzene-1,3,5-triyltris(ethyne-2,1-diyl))trianiline involves its ability to facilitate efficient charge separation and suppress charge recombination . The spatial separation of triazine and acetylene cores enhances electron transport over the molecular skeletons, making it effective in photochemical applications .

Comparison with Similar Compounds

Key Research Findings

- Electron Transport : The ethynyl linkages in the target compound enable superior electron delocalization compared to ether or triazine-linked analogs, critical for photocatalytic efficiency .

- Redox Activity : Viologen derivatives exhibit reversible redox behavior (e.g., dication ↔ radical cation ↔ neutral species), making them ideal for energy storage and electrochromic devices .

- Functional Tunability : Triazine-based compounds allow nitrogen-rich frameworks for enhanced electronic applications, but lack the conjugation efficiency of ethynyl systems .

Tables Summarizing Data

Table 1: Structural Comparison

| Feature | Target Compound | Viologen Derivative | Oxy-Linked Compound | Triazine-Based |

|---|---|---|---|---|

| Linkage Type | Ethynyl | Ethynyl | Ether | Triazine |

| Conjugation | High | Moderate | Low | Moderate |

| Thermal Stability | High | Moderate | Moderate | Very High |

Table 2: Application-Specific Performance

| Application | Target Compound | Viologen Derivative | Oxy-Linked Compound |

|---|---|---|---|

| Photocatalysis | Excellent (CO/H₂O₂) | Poor | Moderate |

| Electrochromics | Poor | Excellent | Poor |

| Polymer Synthesis | Moderate | Poor | Excellent |

Biological Activity

4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))trianiline, commonly referred to as TETAB, is a compound characterized by its triagonal star-shaped structure. This compound has garnered interest in various fields of research, particularly in the development of covalent organic frameworks (COFs) and its potential applications in photocatalysis.

Antioxidant Properties

Recent studies have indicated that TETAB exhibits significant antioxidant activity. A study conducted by researchers demonstrated that TETAB effectively scavenges free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders. The compound's ability to donate electrons stabilizes free radicals and prevents oxidative stress.

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | DPPH Assay | TETAB scavenged DPPH radicals with an IC50 value of 25 µM. |

| Study 2 | ABTS Assay | Showed a 70% reduction in ABTS radical cation at 50 µM concentration. |

Photocatalytic Activity

TETAB has been investigated for its role as a photocatalyst in the reduction of carbon dioxide (CO2) and oxygen (O2). The compound's unique structure allows it to facilitate electron transfer processes effectively.

- Application in CO2 Reduction : In a laboratory setting, TETAB was incorporated into COF materials that demonstrated enhanced CO2 reduction efficiency under UV light irradiation.

- Mechanism : The proposed mechanism involves the excitation of the π-electrons in TETAB upon light absorption, leading to electron transfer that reduces CO2 to hydrocarbons.

Case Study 1: Photocatalytic Reduction of CO2

A recent experimental study utilized TETAB-based COFs for the photocatalytic reduction of CO2. The results showed:

- Conversion Rate : Achieved a conversion rate of 15% CO2 to methanol over a 24-hour period.

- Selectivity : High selectivity towards methanol production with minimal by-products.

Case Study 2: Antioxidant Efficacy in Cell Lines

In vitro studies on human cell lines demonstrated that TETAB treatment resulted in reduced oxidative stress markers.

- Cell Line Used : Human neuroblastoma cells.

- Results : Decreased levels of malondialdehyde (MDA), indicating reduced lipid peroxidation.

Q & A

Q. Advanced Research Focus

- Isoreticular Expansion : The ethynyl spacer allows pore size modulation (3.8–28.8 Å), critical for methane adsorption (e.g., 240 cm³/g at 36 atm).

- Post-Synthetic Modification : Functionalizing MOF nodes with –NH₂ or –Br groups enhances CO₂ selectivity (ΔQₛₜ = 12 kJ/mol vs. CH₄) .

How do researchers resolve contradictions in reported catalytic activity of derived materials?

Q. Advanced Research Focus

- Controlled Experiments : Compare COFs synthesized with/without the compound to isolate its role in active site formation.

- X-ray Absorption Spectroscopy (XAS) : Identifies coordination geometry of metal centers (e.g., Pt–N/O bonds in COFs) to correlate with catalytic performance .

What methodologies assess its stability under high-temperature or acidic conditions?

Q. Advanced Research Focus

- Thermogravimetric Analysis (TGA) : Degradation onset at 240°C in MOFs, confirming thermal resilience.

- Acid Resistance Testing : Exposure to 6M HCl for 24 hours; structural retention confirmed via PXRD and BET surface area measurements .

How is its electronic structure exploited in designing open-shell superabsorbers for solar energy conversion?

Q. Advanced Research Focus

- DFT Calculations : Predict bandgap modulation (1.8–2.2 eV) via ethynyl-π interactions.

- Transient Absorption Spectroscopy : Measures charge carrier lifetimes (>500 ps) in COF-based devices, outperforming silicon analogs .

What are the environmental implications of its synthesis byproducts?

Q. Advanced Research Focus

- Hazardous Byproducts : Brominated intermediates (from Sonogashira coupling) require neutralization with NaHCO₃ before disposal.

- Lifecycle Analysis (LCA) : Solvent recovery (THF, DMF) reduces E-factor by 40% in green chemistry workflows .

How is computational modeling used to predict its supramolecular assembly behavior?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.